

Elinogrel Potassium Salt (PRT-060128): A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Elinogrel	
Cat. No.:	B1662655	Get Quote

Elinogrel (PRT-060128) is a direct-acting, competitive, and reversible antagonist of the P2Y12 receptor, which was under development for the treatment of thrombotic diseases.[1][2] Available in both intravenous and oral formulations, it offered the potential for rapid and predictable platelet inhibition.[3][4] Unlike thienopyridines such as clopidogrel, elinogrel is not a prodrug and does not require metabolic activation, suggesting a lower potential for drug-drug interactions and genetic variability in patient response.[5] Development of elinogrel was discontinued in 2012. This guide provides a comprehensive overview of the technical data and experimental methodologies related to elinogrel research.

Core Properties and Mechanism of Action

Elinogrel is a potent P2Y12 receptor antagonist with an IC50 of 20 nM. As a quinazolinamine derivative, its mechanism of action involves the direct, competitive, and reversible binding to the P2Y12 receptor on platelets. This prevents adenosine diphosphate (ADP) from binding to the receptor, thereby inhibiting ADP-mediated activation of the glycoprotein IIb/IIIa complex and subsequent platelet aggregation.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of **elinogrel**.



Table 1: In Vitro and Pharmacokinetic Properties

Parameter	Value	Reference
IC50 (P2Y12 Receptor)	20 nM	_
Half-life	Approximately 12 hours	-
Metabolism	Mainly unchanged, ~15% N-demethylation	_
Excretion	Urine and feces	-

Table 2: Pharmacokinetic Parameters from the

INNOVATE-PCI Substudy

Parameter (Elinogrel Dose)	Median Value	P-value (vs. 120 mg IV + 150 mg oral)	Reference
Cmax (120 mg IV + 100 mg oral)	30,600 ng/mL	0.0079	
Cmax (120 mg IV + 150 mg oral)	20,700 ng/mL	0.0079	
AUC (0-24h) (120 mg IV + 100 mg oral)	153,088 ng.hr/mL	0.73	
AUC (0-24h) (120 mg IV + 150 mg oral)	163,091 ng.hr/mL	0.73	

Table 3: Platelet Aggregation Data from the INNOVATE-PCI Trial



Treatment Group	Platelet Aggregation Inhibition	Time to Onset	Reference
Elinogrel (IV)	More rapid and potent vs. clopidogrel	15-30 minutes for near-maximal effect	_
Clopidogrel (oral loading dose)	Less rapid and potent vs. elinogrel	2-6 hours for near- maximal effect	
Elinogrel (oral maintenance)	Similar to clopidogrel at trough levels	-	-

Table 4: Key Safety Outcomes from the INNOVATE-PCI

Adverse Event	Elinogrel (All Doses, n=408)	Clopidogrel (n=208)	Hazard Ratio (95% CI)	Reference
TIMI Combined Bleeding	Increased	Lower	1.98 (1.10 to 3.57)	
Bleeding Requiring Medical Attention	11.5% (47/408)	6.3% (13/208)	-	_
Dyspnea	12.3% (50/408)	3.8% (8/208)	-	
Transaminase Elevation (>3x ULN)	4.4% (18/408)	1.0% (2/208)	-	_

Experimental Protocols

Light Transmittance Aggregometry (LTA) for Platelet Function Assessment (INNOVATE-PCI Substudy)

This protocol outlines the method used to assess platelet aggregation in the INNOVATE-PCI trial.



• Blood Collection:

- Draw whole blood into vacutainer tubes containing 3.2% trisodium citrate for LTA with 5 μmol/L ADP.
- \circ For LTA with 5 and 10 μ mol/L ADP and 4 μ g/mL collagen, collect blood in tubes with the factor Xa inhibitor C921-78.
- Discard the first 2-4 mL of blood to prevent spontaneous platelet activation.
- Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) Preparation:
 - Centrifuge anticoagulated blood at 250g for 10 minutes to obtain PRP.
 - Keep the isolated PRP capped at 37°C.
 - Centrifuge the remaining blood at 1,000g for 10 minutes to obtain PPP.
- LTA Procedure:
 - Adjust the light transmission of the aggregometer to 0% with PRP and 100% with PPP.
 - Add the specified agonist (ADP or collagen) to the PRP.
 - Record the aggregation response for 6 minutes and report the peak platelet aggregation values.

FeCl3-Induced Arterial Thrombosis Model in Mice (Preclinical)

This in vivo model was used to compare the therapeutic index of **elinogrel** with thienopyridines.

- · Animal Preparation:
 - Anesthetize mice and exteriorize the mesenteric arteries.
- Thrombosis Induction:



- Apply a piece of filter paper saturated with ferric chloride (FeCl3) solution to the mesenteric artery to induce endothelial injury and thrombus formation.
- Data Acquisition:
 - Monitor platelet deposition and vessel occlusion using intravital microscopy.

Tail Transection Bleeding Time Assay in Mice (Preclinical)

This model assesses the effect of antiplatelet agents on hemostasis.

- Animal Preparation:
 - Anesthetize mice and place them in a prone position.
- Bleeding Induction:
 - Transect the tail at a specific diameter.
- Data Collection:
 - Immerse the tail in warm saline and measure the time until bleeding ceases.

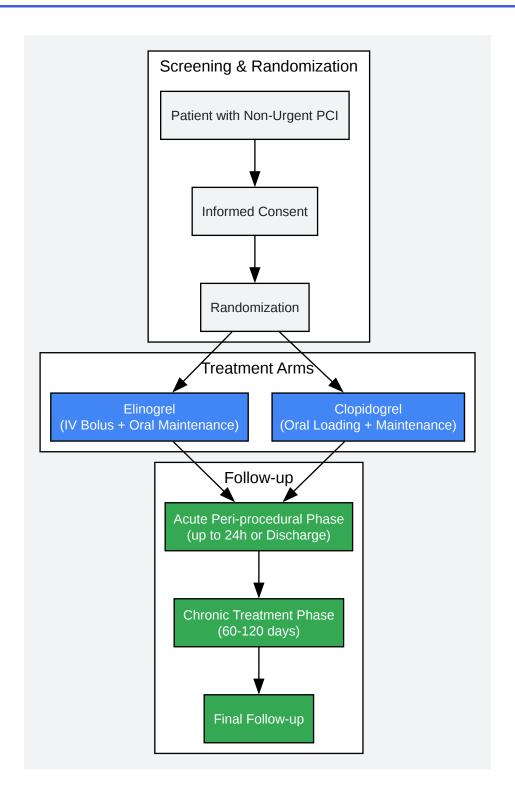
Visualizations



Click to download full resolution via product page

Caption: P2Y12 signaling pathway and the inhibitory action of Elinogrel.

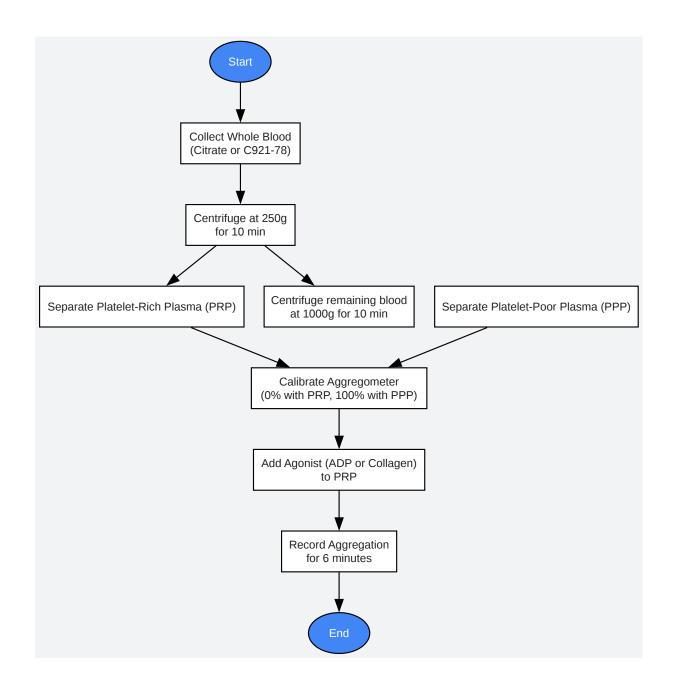




Click to download full resolution via product page

Caption: Workflow of the INNOVATE-PCI clinical trial.





Click to download full resolution via product page

Caption: Experimental workflow for Light Transmittance Aggregometry.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. A randomized, double-blind, active-controlled phase 2 trial to evaluate a novel selective
 and reversible intravenous and oral P2Y12 inhibitor elinogrel versus clopidogrel in patients
 undergoing nonurgent percutaneous coronary intervention: the INNOVATE-PCI trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 4. Pharmacokinetic and pharmacodynamic effects of elinogrel: results of the platelet function substudy from the intravenous and oral administration of elinogrel to evaluate tolerability and efficacy in nonurgent percutaneous coronary intervention patients (INNOVATE-PCI) trial -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- To cite this document: BenchChem. [Elinogrel Potassium Salt (PRT-060128): A Technical Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662655#elinogrel-potassium-salt-prt-060128-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com